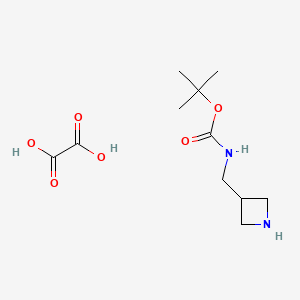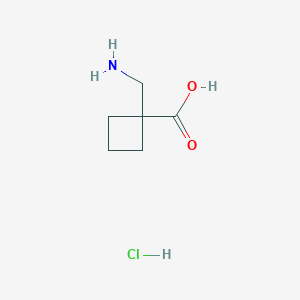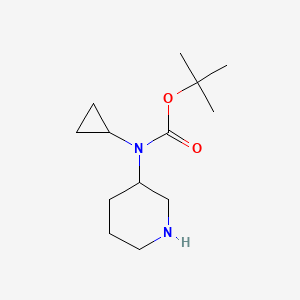
6-アミノピリミジン-4-カルボニトリル
概要
説明
6-Aminopyrimidine-4-carbonitrile, also known as 4-Amino-5-pyrimidinecarbonitrile (APC), is a pyrimidine derivative . It may be used as a reactant to prepare 1 H -pyrimido [4,5- d ]pyrimidine-2,4-dione .
Synthesis Analysis
Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile (APC) have been synthesized and characterized using elemental analysis, magnetic susceptibility, mass spectrometry, infrared (4000-200 cm(-1)), UV-Visible (200-1100 nm), (1)H NMR and ESR spectroscopy as well as TGA analysis .Molecular Structure Analysis
The molecular structure of 4-amino-5-pyrimidinecarbonitrile (APC) has been analyzed using elemental analysis, magnetic susceptibility, mass spectrometry, infrared (4000-200 cm(-1)), UV-Visible (200-1100 nm), (1)H NMR and ESR spectroscopy as well as TGA analysis .Chemical Reactions Analysis
6-Aminopyrimidine-4-carbonitrile is a compound with the molecular formula C5H4N4. It has a molecular weight of 120.11 g/mol . It has been used in the synthesis of various compounds .Physical And Chemical Properties Analysis
6-Aminopyrimidine-4-carbonitrile has a molecular weight of 120.11 g/mol . It is a powder at room temperature .科学的研究の応用
縮合ピリミジンの合成
6-アミノピリミジン-4-カルボニトリル: は、様々な縮合ピリミジンの合成における前駆体として利用されます 。これらの化合物は、多くの生物活性分子や医薬品に存在することから重要です。この化合物からピリド[2,3-d]ピリミジンやピリミド[4,5-d]ピリミジンなどの複雑な構造を構築できることは、医薬品化学の進歩に不可欠です。
薬理学的応用
薬理学において、6-アミノピリミジン-4-カルボニトリルは、抗炎症作用 、抗癌作用 、キナーゼ阻害作用など、幅広い活性を有する化合物を構築するためのビルディングブロックとして役立ちます 。創薬におけるその汎用性は、新規治療薬の探索を可能にします。
有機合成
この化合物は、特にπ電子不足ヘテロ環であるピリミジン誘導体の構築において、有機合成における重要な中間体です 。これらの誘導体は、電子吸引効果のために、特定の化学反応に不可欠であり、新規医薬品の開発にとって重要です。
抗癌剤開発
6-アミノピリミジン-4-カルボニトリル: 誘導体は、EGFRを標的とするATP模倣チロシンキナーゼ阻害剤として設計されており、抗癌剤として有望視されています 。様々な癌細胞株に対するその合成と評価は、より効果的な治療法を開発するための現在進行中の研究の一部です。
生化学的研究
生化学的研究において、6-アミノピリミジン-4-カルボニトリルは、ヘテロ環系における化学的および生物学的多様性に関する研究に関与しています 。それは、ピリミドピリミジン骨格の反応性と生物学的特性を理解するのに役立ちます。
工業用途
6-アミノピリミジン-4-カルボニトリルの具体的な工業用途は、広く文書化されていませんが、化学中間体としての役割は、工業目的で様々な化合物の合成におけるその可能性を示唆しています 。その特性は、独自の生物活性を有する材料の開発に役立つ可能性があります。
作用機序
Target of Action
6-Aminopyrimidine-4-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide spectrum of biological activity and are components of many biologically active compounds, making them important pharmacophores for the development of new drugs .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets due to their structural resemblance to the nucleotide base pair of dna and rna .
Biochemical Pathways
Pyrimidine derivatives are known to play vital roles in various biological procedures as well as in cancer pathogenesis .
Result of Action
Pyrimidine derivatives are known to have a wide spectrum of biological activity .
Safety and Hazards
The safety information for 6-Aminopyrimidine-4-carbonitrile includes hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
生化学分析
Biochemical Properties
6-Aminopyrimidine-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes such as protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes often involves binding to the active site, thereby modulating the enzyme’s activity. Additionally, 6-Aminopyrimidine-4-carbonitrile can interact with nucleic acids, influencing processes such as DNA replication and repair .
Cellular Effects
The effects of 6-Aminopyrimidine-4-carbonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, 6-Aminopyrimidine-4-carbonitrile has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways . Furthermore, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 6-Aminopyrimidine-4-carbonitrile exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, such as protein kinases, thereby inhibiting or activating their activity . This binding can lead to changes in the phosphorylation status of target proteins, ultimately affecting cellular functions. Additionally, 6-Aminopyrimidine-4-carbonitrile can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can result in the upregulation or downregulation of specific genes, further modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminopyrimidine-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Aminopyrimidine-4-carbonitrile remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
The effects of 6-Aminopyrimidine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, 6-Aminopyrimidine-4-carbonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and enzymes, leading to cellular damage and dysfunction.
Metabolic Pathways
6-Aminopyrimidine-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that further influence cellular processes. Additionally, 6-Aminopyrimidine-4-carbonitrile can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-Aminopyrimidine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization of 6-Aminopyrimidine-4-carbonitrile within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
6-Aminopyrimidine-4-carbonitrile exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with enzymes, nucleic acids, and other biomolecules . Its localization to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these regions. The subcellular distribution of 6-Aminopyrimidine-4-carbonitrile can influence its ability to modulate cellular processes and exert its biochemical effects .
特性
IUPAC Name |
6-aminopyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZTUEAUBMEYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-84-1 | |
| Record name | 6-aminopyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)





![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)





